
2-(2-Methylphenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-methylphenyl group and a pyrrolidine-2-carbonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution with 2-Methylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Introduction of the Pyrrolidine-2-Carbonyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the carbonyl group.
Substitution: Various substitution reactions could be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
2-(2-Methylphenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylphenyl)-1-(pyrrolidine-2-carbonyl)piperidine
- 2-(2-Methylphenyl)-1-(pyrrolidine-2-carbonyl)morpholine
Uniqueness
The uniqueness of 2-(2-Methylphenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine might lie in its specific substitution pattern, which could confer unique biological or chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H22N2O |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
[2-(2-methylphenyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C16H22N2O/c1-12-6-2-3-7-13(12)15-9-5-11-18(15)16(19)14-8-4-10-17-14/h2-3,6-7,14-15,17H,4-5,8-11H2,1H3 |
Clé InChI |
UUEAOLKQZMLPMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CCCN2C(=O)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


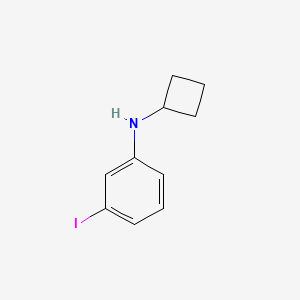
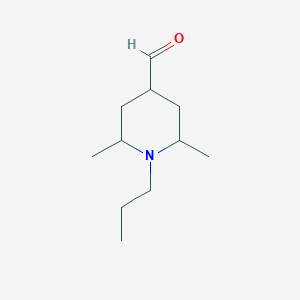
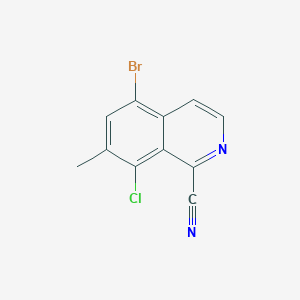
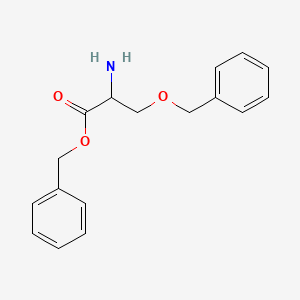
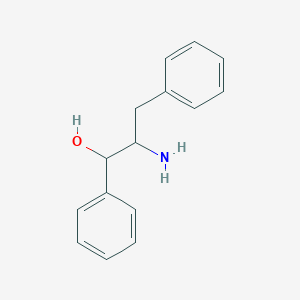
![2-[5-(Furan-2-yl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B13238736.png)
![N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13238744.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B13238755.png)
![3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13238756.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13238758.png)
![5-[Bis(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13238759.png)

![3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one](/img/structure/B13238766.png)
![3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13238767.png)
